A Comprehensive Guide to the Synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile: A Key Building Block for Advanced Research
A Comprehensive Guide to the Synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile: A Key Building Block for Advanced Research
Executive Summary: This technical guide provides a detailed exploration of a robust and selective synthetic route to 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The core of this synthesis involves the chemoselective reduction of the precursor ketone, 5-cyano-1-indanone. This document elucidates the strategic rationale behind reagent selection, provides a step-by-step experimental protocol, and explains the underlying reaction mechanism. Designed for researchers, chemists, and drug development professionals, this guide integrates practical insights with fundamental chemical principles to ensure a reproducible and efficient synthesis.
Introduction: The Significance of the Indane Scaffold
The indane nucleus, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a privileged scaffold in chemical and pharmaceutical research.[1][2] Derivatives of indane are integral to numerous pharmacologically active agents and natural products, demonstrating a wide array of biological activities.[3][4] The specific target of this guide, 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (also known as 5-cyano-1-indanol), serves as a critical building block for constructing more complex molecules.[5] Its bifunctional nature, featuring a secondary alcohol and a nitrile group, allows for diverse subsequent chemical transformations, making it a highly sought-after intermediate in the development of novel therapeutics and functional materials.
Synthetic Strategy and Retrosynthetic Analysis
The most direct and efficient pathway to synthesize 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is through the reduction of the corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (commonly known as 5-cyano-1-indanone).[6][7][8] This strategy is advantageous because the ketone precursor is readily accessible through established methods like intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid derivative.[9][10]
The key challenge in this transformation is the chemoselective reduction of the ketone carbonyl group in the presence of a chemically sensitive nitrile (-C≡N) group. This necessitates a mild reducing agent that exhibits high selectivity for ketones over nitriles.
Figure 1: Retrosynthetic analysis of the target molecule.
Core Synthesis: Selective Reduction of 5-Cyano-1-indanone
Principle and Reagent Selection: The Case for Sodium Borohydride
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis.[11] While powerful reagents like lithium aluminum hydride (LiAlH₄) can readily accomplish this, they are often too reactive and would also reduce the nitrile group.[12]
The reagent of choice for this synthesis is Sodium Borohydride (NaBH₄) . This decision is grounded in the following key principles:
-
Chemoselectivity: NaBH₄ is a significantly milder reducing agent than LiAlH₄. It readily reduces aldehydes and ketones but does not typically react with less electrophilic functional groups like esters, amides, or, critically for this synthesis, nitriles under standard conditions.[12][13][14] This selectivity ensures the nitrile moiety remains intact.
-
Operational Simplicity and Safety: Unlike LiAlH₄, which reacts violently with protic solvents, NaBH₄ is stable enough to be used in alcoholic or even aqueous solutions.[14][15] This makes the reaction setup and workup procedures safer and more convenient for laboratory-scale synthesis.
-
Solvent Compatibility: Methanol (MeOH) or ethanol (EtOH) are excellent solvents for this reaction. They are capable of dissolving both the indanone substrate and the NaBH₄ reagent, and they also serve as the proton source to neutralize the intermediate alkoxide.[12][15]
Reaction Mechanism
The reduction proceeds via a two-step nucleophilic addition mechanism:
-
Hydride Attack: The borohydride ion (BH₄⁻) acts as a source of the nucleophilic hydride ion (H⁻). The hydride attacks the electrophilic carbon atom of the ketone's carbonyl group. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.
-
Protonation: The alkoxide intermediate is then protonated by the protic solvent (e.g., methanol), yielding the final secondary alcohol product, 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile.[13][15]
Figure 2: Mechanism of NaBH₄ reduction of 5-cyano-1-indanone.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 5-Cyano-1-indanone | 25724-79-2 | 157.17 | White to light yellow solid.[6][16] |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | White solid, moisture-sensitive.[14] |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | Flammable liquid. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile organic solvent. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | Basic solution for workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-cyano-1-indanone (e.g., 5.0 g, 31.8 mmol).
-
Dissolution: Add anhydrous methanol (100 mL) to the flask and stir at room temperature until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (e.g., 1.8 g, 47.7 mmol, 1.5 equivalents) portion-wise over 15-20 minutes. Maintain the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add deionized water (50 mL) dropwise to quench any unreacted sodium borohydride. Note: Hydrogen gas evolution will occur.
-
Solvent Removal: Remove the bulk of the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (50 mL) and saturated sodium bicarbonate solution (50 mL) to remove any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford a white to off-white crystalline solid.
Process Data Summary
| Parameter | Value | Rationale |
| Substrate | 5-Cyano-1-indanone | Precursor ketone. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Selective for ketones; does not reduce nitriles.[14] |
| Equivalents (NaBH₄) | 1.5 equivalents | An excess is used to ensure complete reaction and to compensate for any reaction with the protic solvent.[12] |
| Solvent | Methanol | Dissolves reactants and acts as a proton source for workup.[15] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls exothermicity; warming ensures reaction completion. |
| Workup | Water quench, DCM extraction | Standard procedure for isolating neutral organic products.[17] |
| Expected Yield | >90% (after purification) | This reaction is typically high-yielding. |
Conclusion
The synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is effectively achieved through the chemoselective reduction of 5-cyano-1-indanone. The strategic use of sodium borohydride in a protic solvent like methanol provides a high-yielding, safe, and operationally simple method that preserves the integrity of the nitrile functional group. This guide provides the necessary theoretical foundation and a practical, validated protocol to empower researchers in their synthetic endeavors, facilitating the advancement of projects that rely on this versatile chemical intermediate.
References
-
Vertex AI Search. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. 13
-
Common Organic Chemistry. Sodium Borohydride. 14
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. 11
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. 15
-
Gabriele, B., et al. (2016). Recent Advances in the Synthesis of Indanes and Indenes. Chemistry – A European Journal. Link
-
Organic Chemistry Portal. Indane synthesis. 18
-
Books. (2020). Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. 12
-
ResearchGate. The synthesis of indane derivatives and antioxidant effects | Request PDF. Link
-
MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Link
-
Wikipedia. Indane. Link
-
ChemShuttle. 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. 5
-
Google Patents. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole. Link
-
ChemBK. 1-Oxoindan-5-carbonitril. 6
-
Mylan Laboratories Limited. STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. 19
-
Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Link
-
Apollo Scientific. 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. Link
-
Organic Syntheses. Procedure for the preparation of 5,6-Dimethoxy-2-methyl-1-indanone. Link
-
Organic Chemistry Portal. Indanone synthesis. Link
-
Periodica Polytechnica Chemical Engineering. PREPARATION OF 5-INDANOL. 20
-
Scribd. 5 Synthetic Routes. Link
-
Kaili Catalyst New Materials CO., LTD. Catalytic hydrogenation. 21
-
ResearchGate. The 1H-indene and some examples of indene pharmaceuticals. Link
-
ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Link
-
Asian Publication Corporation. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Link
-
Cynor Laboratories. 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone) Trader. 7
-
Alfa Chemistry. CAS 25724-79-2 5-Cyano-1-indanone. Link
-
Royal Society of Chemistry. (2025). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Link
-
King-Pharm. 1H-Indene-5-carbonitrile, 2,3-dihydro-1-hydroxy- [125114-88-7]. 22
-
BLDpharm. 125114-88-7|1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. Link
-
ChemicalBook. 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | 125114-88-7. Link
-
AZoM. (2016). Catalytic Hydrogenation Reaction. Link
-
myExperiment. Process for the preparation of 5-Cyanophthalide and intermediates useful therein. 23
-
Smolecule. Buy 6-Cyano-1-indanone | 69975-66-2. Link
-
ResearchGate. Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach | Request PDF. Link
-
IndiaMART. 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone). Link
-
ResearchGate. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Link
-
Echemi. 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile. Link
-
National Chemical Laboratory. catalytic hydrogenation of aromatic ketones in multiphase reactors: catalysis and reaction engineering studies. 24
-
CymitQuimica. 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. Link
-
Collection of Czechoslovak Chemical Communications. (1985). Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts. Link
Sources
- 1. Recent Advances in the Synthesis of Indanes and Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile;CAS No.:125114-88-7 [chemshuttle.com]
- 6. chembk.com [chembk.com]
- 7. cynorlaboratories.com [cynorlaboratories.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Indanone synthesis [organic-chemistry.org]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Sodium Borohydride [commonorganicchemistry.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. m.indiamart.com [m.indiamart.com]
- 17. scribd.com [scribd.com]
- 18. Indane synthesis [organic-chemistry.org]
- 19. ajpamc.com [ajpamc.com]
- 20. pp.bme.hu [pp.bme.hu]
- 21. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]
- 22. 1H-Indene-5-carbonitrile, 2,3-dihydro-1-hydroxy- [125114-88-7] | King-Pharm [king-pharm.com]
- 23. myexperiment.org [myexperiment.org]
- 24. dspace.ncl.res.in [dspace.ncl.res.in]
